molecular formula C24H50NO7P B122882 1-Palmitoyl-sn-glycero-3-phosphocholine CAS No. 17364-16-8

1-Palmitoyl-sn-glycero-3-phosphocholine

Cat. No.: B122882
CAS No.: 17364-16-8
M. Wt: 495.6 g/mol
InChI Key: ASWBNKHCZGQVJV-HSZRJFAPSA-N
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Description

Historical Context in Phospholipid Research

The historical development of phospholipid research provides essential context for understanding the significance of this compound. The foundation for modern phospholipid science was laid in 1846 when Theodore Gobley first identified lecithin as a component of egg yolk, naming it after the Greek word "lekithos". This discovery marked the beginning of a long journey toward understanding the complex world of phospholipids and their biological functions. In 1862, Adolph Strecker's work revealed that heating lecithin from bile produced choline, establishing an early connection between phospholipids and this important metabolite.

The pathways for phosphatidylcholine biosynthesis were not elucidated until the 1950s, representing a crucial milestone in lipid biochemistry. This period saw the identification of various enzymatic mechanisms responsible for phospholipid metabolism, including the discovery of phospholipase A2 and its role in generating lysophosphatidylcholine species. The 1990s brought a significant advancement when phosphatidylcholines were definitively shown to be essential for human health, elevating their status from mere structural components to critical biological mediators.

The emergence of nuclear magnetic resonance (NMR) spectroscopy in the 1980s revolutionized phospholipid research by enabling in vitro and in vivo analysis of these molecules. This technological advancement led to observations that most cancer cells and tumors exhibited significant increases in water-soluble phospholipid precursors and breakdown products, including lysophosphatidylcholines. The increased focus on phosphocholine as a marker for cancer using Magnetic Resonance Spectroscopy (MRS) and Positron Emission Tomography (PET) has established clinical applications that are now supported by medical insurance companies, particularly for prostate cancer diagnosis and staging.

The development of specific analytical techniques for lysophosphatidylcholine analysis, including mass spectrometry and liquid chromatography methods, has enabled precise quantification and characterization of individual species like this compound. This analytical progress has been crucial for understanding the specific roles of different lysophosphatidylcholine species in health and disease, distinguishing the functions of various fatty acid chain lengths and saturation patterns.

Significance in Cellular Biology

The cellular biological significance of this compound encompasses multiple fundamental processes that are essential for normal cellular function and survival. As a lysophospholipid, this compound serves as an important intermediate in lipid metabolism, participating in the de-acylation/re-acylation cycle that controls the overall molecular species composition of membrane phospholipids. This metabolic cycling is crucial for maintaining membrane homeostasis and adapting membrane composition to changing cellular conditions and environmental stresses.

One of the most critical cellular functions of this compound is its role in brain development and function. Research has revealed that lysophosphatidylcholine processing is an essential component of normal human brain development, with genetic defects preventing adequate uptake leading to lethal microcephaly. The transporter MFSD2a has been identified as crucial for transporting LPC-bound polyunsaturated fatty acids, including docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), across the blood-brain barrier. This transport mechanism is vital for supplying the brain with essential fatty acids required for proper neurological development and function.

The compound's involvement in immune cell function represents another significant aspect of its cellular biology. Studies have demonstrated that this compound enhances neutrophil function and bacterial clearance, particularly in sepsis models. The molecule increases bactericidal activity of neutrophils by enhancing hydrogen peroxide production in cells that have ingested bacteria, contributing to the host defense against microbial infections. This enhanced antimicrobial activity is mediated through specific receptor interactions, particularly with the G2A receptor, which is essential for the protective effects observed in experimental sepsis models.

Additionally, the compound plays a complex role in inflammatory processes, exhibiting both pro-inflammatory and anti-inflammatory properties depending on the cellular context and concentration. In atherosclerotic plaques, elevated levels of lysophosphatidylcholine correlate with increased inflammation and plaque vulnerability. However, in sepsis models, therapeutic administration of the compound provides protective effects by enhancing immune function and bacterial clearance. This dual nature highlights the importance of understanding the specific cellular contexts and mechanisms through which this compound exerts its biological effects.

Role in Membrane Phospholipid Dynamics

The role of this compound in membrane phospholipid dynamics is multifaceted and fundamentally important for cellular membrane integrity and function. As a product of phospholipase A2 hydrolysis of phosphatidylcholine, this lysophospholipid represents a key intermediate in membrane remodeling processes. The presence of only one fatty acid chain makes it significantly more water-soluble than its parent phosphatidylcholine, allowing it to readily partition between membrane and aqueous phases, thereby influencing membrane structure and stability.

The compound's impact on membrane properties is particularly evident in its effects on membrane permeabilization. Research has shown that this compound can induce transient membrane permeabilization in various cell types, including fibroblasts, within approximately 10 minutes of exposure. This permeabilization effect appears to result from both physical perturbation of the plasma membrane and cellular signaling events. The mechanism involves the generation of intracellular reactive oxygen species following membrane destabilization, which enhances cell injury through oxidant stress pathways specific to lysophosphatidylcholine.

Membrane cholesterol content significantly influences the susceptibility to lysophosphatidylcholine-induced permeabilization. Studies have demonstrated that increasing cholesterol content in both cellular membranes and artificial phospholipid vesicles decreases lysophosphatidylcholine-induced permeabilization. This protective effect of cholesterol highlights the importance of membrane composition in determining cellular responses to lysophospholipids and suggests that membrane cholesterol content may serve as a regulatory mechanism for lysophosphatidylcholine action.

The compound also plays a crucial role in gap junction communication between cells, particularly in cardiac tissue. Research has revealed that this compound is a potent inhibitor of gap junction communications between cardiac cells at concentrations that accumulate during cardiac ischemia. This effect on intercellular communication has significant implications for cardiac arrhythmia generation, as disrupted cell coupling contributes to the development of arrhythmias under ischemic conditions. The concentration-dependent nature of this effect, with complete uncoupling occurring at concentrations of 5-50 micromolar, demonstrates the physiological relevance of this mechanism in cardiac pathophysiology.

Nomenclature and Classification Within Lysophospholipids

The nomenclature and classification of this compound within the broader family of lysophospholipids reflects the complex structural diversity and functional specialization of these important biological molecules. The systematic name 1-hexadecanoyl-sn-glycero-3-phosphocholine provides precise structural information, indicating the presence of a hexadecanoyl (palmitic acid) group at the sn-1 position of the glycerol backbone with a phosphocholine head group at the sn-3 position. This nomenclature follows the stereospecific numbering (sn) system that ensures unambiguous identification of the molecular structure and stereochemistry.

The compound is commonly referred to by several synonymous names that reflect different aspects of its structure and function. The abbreviation LPC(16:0) indicates a lysophosphatidylcholine with a 16-carbon saturated fatty acid, while PC(16:0/0:0) specifies the position and absence of acyl groups. Alternative designations include 16:0 LYSO-PC, emphasizing the lyso nature and fatty acid composition, and 1-palmitoyl-lysophosphatidylcholine, which highlights the specific fatty acid substitution. The variety of nomenclature systems reflects the interdisciplinary nature of lipid research and the need for precise communication across different scientific fields.

Within the broader classification system of lysophospholipids, this compound belongs to the lysophosphatidylcholine subclass, which is characterized by the presence of a single fatty acid chain and a choline-containing head group. This classification distinguishes it from other lysophospholipids such as lysophosphatidylethanolamine, lysophosphatidylserine, and lysophosphatidic acid, each of which has different head group structures and consequently different biological properties and functions.

The positional isomerism between 1-lysophosphatidylcholine and 2-lysophosphatidylcholine represents an important aspect of classification that has significant biological implications. The compound can undergo spontaneous acyl migration from the sn-1 to the sn-2 position, reaching an equilibrium of approximately 90% 2-lysophosphatidylcholine and 10% 1-lysophosphatidylcholine under physiological conditions. This isomerization occurs with a half-time of about 10 minutes under physiological conditions and approximately 1 hour under typical laboratory conditions, making it essential to consider this dynamic equilibrium when studying lysophosphatidylcholine biology and designing experimental protocols.

Properties

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWBNKHCZGQVJV-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30914020
Record name 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(16:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010382
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17364-16-8, 97281-38-4
Record name 1-Palmitoyl-sn-glycero-3-phosphocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17364-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LysoPC(16:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010382
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Chemical Reactions Analysis

Enzyme-Catalyzed Acyl Modifications

LysoPC 16:0 serves as a substrate for enzymatic acylation at the sn-2 position. Using Rhizomucor miehei lipase (RML), researchers achieved regioselective esterification and hydrolysis:

  • Hydrolysis : RML selectively removes the sn-1 palmitoyl group under anhydrous conditions, yielding glycerophosphocholine (GPC) .

  • Esterification : Deuterated palmitic acid (d31) is introduced to the sn-1 position using RML in toluene, with water activity controlled via LiCl equilibration .

Table 1: Enzymatic Reaction Parameters

Reaction TypeEnzymeSubstrateProduct PurityYieldReference
sn-1 HydrolysisRML lipaseLysoPC 16:0>96% regiopure85%
sn-1 EsterificationRML lipaseGPC + palmitic acid-d3196.4% POPC-d6357 mg

Table 2: Chemical Reaction Conditions

ReagentSolventTemperatureTimeProductYieldReference
Oleic anhydride-d64DCMRT47 hPOPC-d6372%
CDI + C16:0THF50°C24 h1,2-dipalmitoyl-PC65%

Acyltransferase-Mediated Acyl Chain Incorporation

Rat liver microsomal acyltransferases exhibit selectivity for LysoPC 16:0:

  • Acyl Donor Preferences : Linoleoyl- and arachidonoyl-CoA react 38–47% faster than oleoyl-CoA at 0.16 mM LysoPC .

  • Concentration Effects : At 0.016 mM LysoPC, polyunsaturated acyl-CoAs show 174–187% higher activity .

Table 3: Acyltransferase Selectivity

Acyl-CoA DonorRelative Reaction Rate (0.16 mM)Relative Reaction Rate (0.016 mM)Reference
Oleoyl-CoA100%100%
Linoleoyl-CoA138%274%
Arachidonoyl-CoA147%287%

Oxidative Degradation in Ambient Conditions

While LysoPC 16:0 lacks unsaturated bonds, its diacyl analogue (POPC) undergoes ozone-induced oxidation at C=C bonds in the sn-2 oleoyl chain . This suggests that unsaturated derivatives of LysoPC 16:0 would similarly degrade under low-level ozone (20 ppb), forming hydrophilic oxidation products .

Scientific Research Applications

Biophysical Studies

POPC is frequently utilized as a model lipid in biophysical experiments. Its unique properties make it suitable for studying lipid bilayer dynamics and membrane interactions.

  • Lipid Bilayer Formation : POPC is essential in forming lipid bilayers for various experimental setups, including neutron scattering studies to analyze membrane structure and dynamics .
  • Phase Behavior Studies : The phase separation behavior of POPC has been investigated in combination with other lipids, providing insights into membrane fluidity and stability under different conditions .

Drug Delivery Systems

The ability of POPC to form liposomes makes it a valuable component in drug delivery formulations.

  • Liposome Preparation : POPC is commonly used in the preparation of liposomes for encapsulating therapeutic agents. These liposomes can enhance the bioavailability and targeted delivery of drugs .
  • Pharmaceutical Applications : Its role as an excipient in pharmaceutical formulations allows for improved solubility and stability of active pharmaceutical ingredients .

Cellular Interaction Studies

POPC's interactions with cellular membranes are crucial for understanding various biological processes.

  • Cell Fusion Studies : POPC has been employed in studies involving the fusion of liposomes with human umbilical vein endothelial cells (HUVEC) to investigate intercellular signaling and clotting processes .
  • Protein-Membrane Interactions : Research has demonstrated that POPC can facilitate studies on protein-membrane interactions, aiding in the understanding of enzyme activities and membrane protein functions .

Role in Inflammation and Disease Models

Recent studies have highlighted the involvement of oxidized forms of POPC in inflammatory responses.

  • Proinflammatory Activity : Research indicates that oxidized derivatives of POPC can upregulate proinflammatory cytokines in macrophages, linking phospholipid metabolism to vascular inflammation . This suggests potential applications in studying atherosclerosis and other inflammatory diseases.

Synthesis and Modification

The synthesis of modified forms of POPC allows for tailored applications in research.

  • Deuterated Variants : Perdeuterated versions of POPC are synthesized for advanced structural studies using neutron scattering techniques, providing insights into lipid bilayer properties at a molecular level .
  • Enzymatic Assays : Modified phosphatidylcholines, including those derived from POPC, serve as substrates for enzymatic assays, aiding in the characterization of lipid-modifying enzymes .

Summary Table of Applications

Application AreaSpecific Use CasesReferences
Biophysical StudiesLipid bilayer formation, phase behavior studies
Drug Delivery SystemsLiposome preparation for drug encapsulation
Cellular Interaction StudiesCell fusion studies, protein-membrane interaction
Inflammation ResearchStudying proinflammatory responses
Synthesis & ModificationDeuterated variants for structural studies

Comparison with Similar Compounds

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (16:0/18:1 PC)

  • Structure : A diacyl-PC with palmitic acid at sn-1 and oleic acid (18:1) at sn-2.
  • Function : A major membrane phospholipid and substrate for PLA2, generating 16:0 LysoPC and free fatty acids. Used in deuterated forms for metabolic tracing .
  • Enzyme Specificity : PLA2 selectively cleaves the sn-2 acyl chain, demonstrating regiospecificity critical for lipid signaling .

1-Oleoyl-sn-glycero-3-phosphocholine (18:1 LysoPC)

  • Structure : Lysophospholipid with an oleic acid (18:1) chain at sn-1.
  • Function: Exhibits distinct immunomodulatory effects compared to 16:0 LysoPC, including differential interactions with glycosaminoglycans (GAGs) in liposome-based diagnostic systems .

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (18:0/18:2 PC)

  • Structure: Diacyl-PC with stearic acid (18:0) at sn-1 and linoleic acid (18:2) at sn-2.
  • Function : Upregulated in orthostatic intolerance patients, contrasting with 16:0 LysoPC’s downregulation. Linked to choline-glutamate metabolic dysregulation .

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC)

  • Structure : Diacyl-PC with arachidonic acid (20:4) at sn-2.
  • Function: Precursor for pro-inflammatory eicosanoids. PLA2 hydrolysis yields 16:0 LysoPC and arachidonic acid, highlighting its role in inflammatory cascades .

Stability and Reactivity

  • Oxidative Stability : 16:0 LysoPC, with a saturated acyl chain, is more resistant to auto-oxidation than unsaturated LysoPCs (e.g., 18:2 or 20:4 variants), making it detectable in both in vivo and ex vivo microsampling studies .
  • Enzyme Substrate Specificity : 16:0 LysoPC is a preferred substrate for neuropathy target esterase (NTE), a lysophospholipase, with a Km of 50 µM, unlike unsaturated LysoPCs .

Diagnostic and Therapeutic Potential

  • 16:0 LysoPC: Identified as a diagnostic biomarker for rheumatoid arthritis (AUC = 0.958 in multi-omics models) and Alzheimer’s disease via liposome-GAG interaction assays .
  • 18:1 and 20:4 LysoPCs : Implicated in COVID-19 pathology due to their roles in immune modulation, though less stable than 16:0 LysoPC .

Biological Activity

1-Palmitoyl-sn-glycero-3-phosphocholine (PC 16:0) is a phospholipid that plays a crucial role in cellular structure and function. It is a major component of biological membranes and has been studied for its various biological activities, including its effects on cell signaling, membrane dynamics, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C24H50NO7P
  • Molecular Weight : 462.65 g/mol
  • CAS Number : 17364-16-8

This compound consists of a glycerol backbone, two fatty acid chains (palmitic acid at the sn-1 position), and a phosphate group linked to choline. The structure contributes to its amphiphilic properties, making it essential for forming lipid bilayers in cell membranes.

Biological Functions

This compound exhibits several biological activities:

1. Membrane Integrity and Fluidity

  • As a phospholipid, PC 16:0 is integral to maintaining the structural integrity and fluidity of cellular membranes. Its presence influences membrane permeability and the functionality of membrane proteins.

2. Cell Signaling

  • Phosphatidylcholine derivatives are involved in various signaling pathways. They can act as precursors for bioactive molecules such as lysophosphatidylcholine (LPC), which has roles in inflammation and cell proliferation .

3. Neuroprotective Effects

  • Research indicates that PC 16:0 may have neuroprotective properties. It can modulate neuroinflammation and support neuronal health, making it a candidate for therapeutic strategies against neurodegenerative diseases .

Anticancer Activity

Studies have demonstrated that modified phosphatidylcholines, including those containing palmitic acid, exhibit cytotoxic effects against various cancer cell lines. For example:

Cell Line Type IC50 (µM) Reference
MV4-11Leukemia15.4
A-549Lung Cancer12.6
MCF-7Breast Cancer10.2

These findings suggest that the incorporation of palmitic acid into phosphatidylcholine enhances its antiproliferative activity compared to free fatty acids.

Role in Malaria Research

In studies focused on malaria, the addition of PC 16:0 to culture media was shown to promote the growth of Plasmodium falciparum, indicating its potential role as a growth factor for this parasite. This highlights its importance in understanding malaria biology and developing new treatments .

Neuroinflammation and Ghrelin

A study explored the interaction between ghrelin and microglial cells in the context of neuroinflammation. The presence of phosphatidylcholine derivatives like PC 16:0 was noted to influence microglial activation states, potentially leading to anti-inflammatory outcomes . This suggests therapeutic implications for conditions such as Alzheimer’s disease.

Cardiovascular Health

Research has linked phosphatidylcholine levels with cardiovascular health, particularly regarding their role in lipid metabolism and inflammation. Elevated levels of LPC derived from PC can be associated with cardiovascular diseases, indicating a need for further investigation into how manipulating these lipid levels might offer therapeutic benefits .

Q & A

Basic Research Questions

Q. What methods are recommended for synthesizing 1-Palmitoyl-sn-glycero-3-phosphocholine with high purity (>98%)?

  • Methodological Answer : The compound is typically synthesized via esterification of sn-glycero-3-phosphocholine with palmitic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as dimethylaminopyridine (DMAP) in anhydrous dichloromethane. Reactions are conducted under nitrogen at 40°C for 72 hours, followed by extraction and purification via column chromatography. Purity is confirmed by HPLC (>98%) and structural integrity by NMR or mass spectrometry .

Q. How can researchers verify the structural integrity and purity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Structural confirmation requires tandem mass spectrometry (LC-MS/MS) for molecular weight verification (495.63 g/mol) and nuclear magnetic resonance (NMR) for stereochemical analysis. For lipidomics studies, ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution MS ensures isomer separation and quantification .

Q. What are the standard protocols for using this compound as a substrate in enzyme kinetic studies?

  • Methodological Answer : For lysophosphocholine acyltransferase assays, prepare a substrate emulsion by sonicating 0.8 mM PGPC in phosphate buffer (pH 6.0). Incubate with enzyme sources (e.g., lung homogenates or type II cells) at 37°C, and quantify phosphatidylcholine formation via lipid extraction followed by thin-layer chromatography (TLC) or LC-MS. Include controls with labeled palmitoyl-CoA to track acyl transfer efficiency .

Q. How is this compound utilized in fluorescent probe design?

  • Methodological Answer : Incorporate PGPC into liposomes or micelles tagged with fluorophores like Lissamine rhodamine B. Optimize probe stability by adjusting lipid-to-fluorophore ratios (e.g., 6:3:1 for POPC:DOPE:PGPC mixtures) and validate using fluorescence quenching assays or confocal microscopy. Ensure solvent compatibility (e.g., avoid DMSO due to insolubility) .

Advanced Research Questions

Q. How to design in vivo experiments investigating PGPC's role in lipid metabolism disorders?

  • Methodological Answer : Use murine models of benign prostatic hyperplasia (BPH) or metabolic syndrome. Administer PGPC intravenously and quantify serum biomarkers (e.g., TNF-α, DHT) via ELISA. Perform metabolomic profiling using LC-MS to identify lipid intermediates like 1-O-hexadecyl-2-acetyl-sn-glycerophosphocholine. Compare with controls to assess lipid metabolism modulation .

Q. How to resolve contradictions in PGPC's reported pro-inflammatory and anti-inflammatory effects?

  • Methodological Answer : Context-dependent effects may arise from concentration differences or cell type specificity. For anti-inflammatory assays (e.g., LPS-stimulated THP-1 cells), use 25–50 µg/mL PGPC and measure TNF-α suppression via ELISA . For pro-inflammatory responses (e.g., complement activation), test PGPC derived from lipoprotein degradation (via hepatic lipase) at lower concentrations (5–10 µM) and monitor C-reactive protein (CRP) binding . Include dose-response curves and pathway-specific inhibitors (e.g., NF-κB blockers) to clarify mechanisms.

Q. What advanced techniques are required to separate and quantify PGPC isomers in complex lipid mixtures?

  • Methodological Answer : Employ chiral chromatography with cellulose-based columns or reverse-phase UHPLC coupled with HR-MS/MS. Use internal standards (e.g., deuterated PGPC) for quantification. For positional isomer discrimination, enzymatic hydrolysis with phospholipase A2 followed by MS analysis of sn-1/sn-2 fatty acid fragments is recommended .

Q. How to evaluate PGPC-induced cytotoxicity in retinal or endothelial cell models?

  • Methodological Answer : Treat ARPE-19 or HUVEC cells with 10–50 µM PGPC and assess viability via MTT assays. Measure membrane integrity using lactate dehydrogenase (LDH) release. For mechanistic studies, perform lipid peroxidation assays (e.g., malondialdehyde quantification) and apoptosis markers (caspase-3 activation). Include oleoyl-phosphatidylcholine as a negative control to isolate PGPC-specific effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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